molecular formula C8H12O4 B12654820 Ethyl methyl pent-2-ene-1,5-dioate CAS No. 85508-07-2

Ethyl methyl pent-2-ene-1,5-dioate

Cat. No.: B12654820
CAS No.: 85508-07-2
M. Wt: 172.18 g/mol
InChI Key: GXAFCCDGFFYTOP-SNAWJCMRSA-N
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Description

Ethyl methyl pent-2-ene-1,5-dioate is an organic compound with the molecular formula C8H12O4 It is a diester derived from pent-2-ene-1,5-dioic acid, where one ester group is ethyl and the other is methyl

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl pent-2-ene-1,5-dioate can be synthesized through the esterification of pent-2-ene-1,5-dioic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl pent-2-ene-1,5-dioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are ethyl pent-2-ene-1,5-dioic acid and methyl pent-2-ene-1,5-dioic acid.

    Reduction: The major products are ethyl pent-2-ene-1,5-diol and methyl pent-2-ene-1,5-diol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl methyl pent-2-ene-1,5-dioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.

    Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl methyl pent-2-ene-1,5-dioate exerts its effects involves the interaction of its ester groups with various enzymes and chemical reagents. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical or chemical pathways.

Comparison with Similar Compounds

Ethyl methyl pent-2-ene-1,5-dioate can be compared with other similar compounds such as:

    Dimethyl pent-2-ene-1,5-dioate: Both ester groups are methyl, leading to different reactivity and solubility properties.

    Diethyl pent-2-ene-1,5-dioate: Both ester groups are ethyl, which may affect the compound’s boiling point and reactivity.

    Methyl ethyl pent-2-ene-1,5-dioate: Similar to this compound but with different ester group positioning, affecting its chemical behavior.

This compound stands out due to its mixed ester groups, providing unique reactivity and potential for diverse applications in various fields.

Properties

CAS No.

85508-07-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

5-O-ethyl 1-O-methyl (E)-pent-2-enedioate

InChI

InChI=1S/C8H12O4/c1-3-12-8(10)6-4-5-7(9)11-2/h4-5H,3,6H2,1-2H3/b5-4+

InChI Key

GXAFCCDGFFYTOP-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)C/C=C/C(=O)OC

Canonical SMILES

CCOC(=O)CC=CC(=O)OC

Origin of Product

United States

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